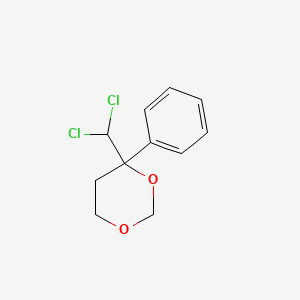
4-(Dichloromethyl)-4-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethyl)-4-phenyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a dichloromethyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)-4-phenyl-1,3-dioxane typically involves the reaction of phenylacetaldehyde with dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride (TiCl4). The reaction proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dichloromethyl)-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of 4-methyl-4-phenyl-1,3-dioxane.
Substitution: Formation of various substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
4-(Dichloromethyl)-4-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Dichloromethyl)-4-phenyl-1,3-dioxane involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): A mutagenic compound found in chlorinated water.
4,4’-Dichloromethyl biphenyl: Another compound with a dichloromethyl group, used in different industrial applications.
Uniqueness: 4-(Dichloromethyl)-4-phenyl-1,3-dioxane is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its dioxane ring and phenyl group contribute to its stability and versatility in various chemical reactions.
Propiedades
Número CAS |
113714-02-6 |
|---|---|
Fórmula molecular |
C11H12Cl2O2 |
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
4-(dichloromethyl)-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H12Cl2O2/c12-10(13)11(6-7-14-8-15-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
IGTICEQSOQXSJH-UHFFFAOYSA-N |
SMILES canónico |
C1COCOC1(C2=CC=CC=C2)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


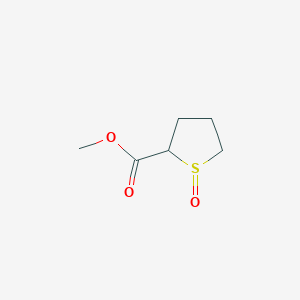
![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
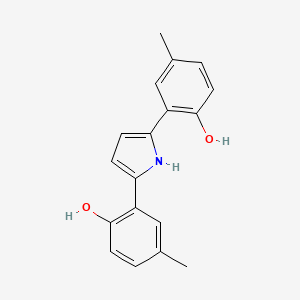
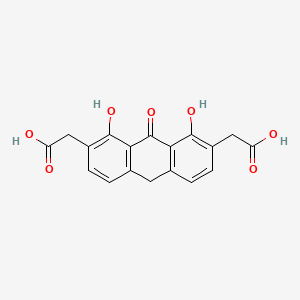
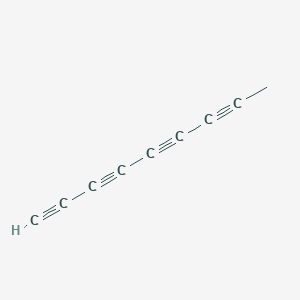
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
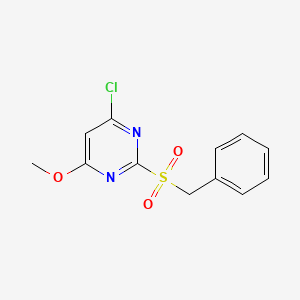
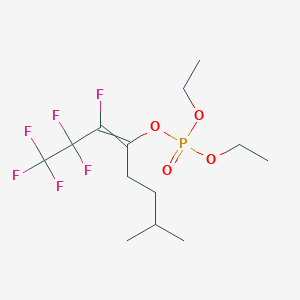
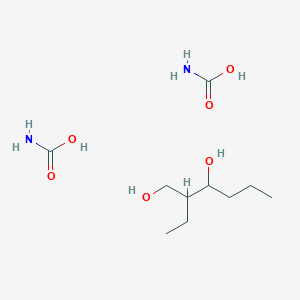
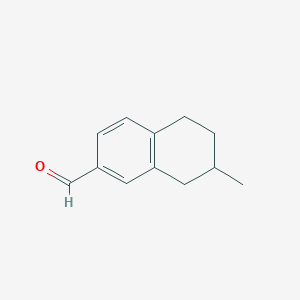
![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
